molecular formula C12H6FN3O2 B8427110 2-(2-Fluoro-5-nitrophenyl)nicotinonitrile

2-(2-Fluoro-5-nitrophenyl)nicotinonitrile

Cat. No.: B8427110
M. Wt: 243.19 g/mol
InChI Key: RPKSFTNSDNIOLV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)nicotinonitrile is a useful research compound. Its molecular formula is C12H6FN3O2 and its molecular weight is 243.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6FN3O2

Molecular Weight

243.19 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6FN3O2/c13-11-4-3-9(16(17)18)6-10(11)12-8(7-14)2-1-5-15-12/h1-6H

InChI Key

RPKSFTNSDNIOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloronicotinonitrile (2.49 g, 18.02 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (from Example 2, step d) (6.14 g, 23.43 mmol) and potassium fluoride (3.46 g, 59.47 mmol) in tetrahydrofuran (120 ml), was degassed with nitrogen for 30 min then treated with tris(dibenzylideneacetone)dipalladium(0) (0.33 g, 0.360 mmol), followed by tri-tert-butylphosphine (3.6 ml of a 0.2 M solution in 1,4-dioxane, 0.721 mmol). The mixture was degassed again before heating at 50° C. for 18 h. The mixture was cooled to ambient temperature then partitioned between ethyl acetate and water. The organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, CH2Cl2) to afford 3.759 g (86%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 8.97 (1H, dd, J 5, 2 Hz), 8.56 (1H, dd, J 6, 3 Hz), 8.40-8.45 (1H, m), 8.15 (1H, dd, J 8, 2 Hz), 7.55 (1H, dd, J 8, 5 Hz), 7.43 (1H, dd, J 9, 9 Hz); MS (ES+) m/z 244 [M+H]+.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.33 g
Type
catalyst
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

2-Chloronicotinonitrile (0.80 g, 5.8 mmol) was coupled to 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2 g, 7.49 mmol) using the method in Example 14 part a). Purification by chromatography on silica gel eluting with dichloromethane gave 2-(2-fluoro-5-nitrophenyl)nicotinonitrile as a yellow solid: δH (360 MHz, CDCl3) 8.97 (1H, dd, J 5 and 2), 8.56 (1H, dd, J 6 and 3), 8.40-8.45 (1H, m), 8.15 (1H, dd, J 8 and 2), 7.55 (1H, dd, J 8 and 5), 7.43 (1H, dd, J 9 and 9); m/z (ES+) 244 (M++H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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